3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde
CAS No.:
Cat. No.: VC17409269
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16O2 |
|---|---|
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 3-methyl-2-[(2-methylphenyl)methoxy]benzaldehyde |
| Standard InChI | InChI=1S/C16H16O2/c1-12-6-3-4-8-15(12)11-18-16-13(2)7-5-9-14(16)10-17/h3-10H,11H2,1-2H3 |
| Standard InChI Key | GKAYTIZZBDZPKZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C=O)OCC2=CC=CC=C2C |
Introduction
Chemical Identity and Structural Characteristics
Spectroscopic and Computational Data
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InChI Key: AWAQUJSSHDXHMQ-UHFFFAOYSA-N (analogous to the 3-methylbenzyl isomer) .
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XLogP3: 3.6 (predicted), indicating moderate lipophilicity suitable for organic solvent-based reactions .
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Hydrogen Bond Acceptor Count: 2 (aldehyde oxygen and ether oxygen) .
Synthetic Methodologies
Williamson Ether Synthesis
The most viable route to 3-methyl-2-((2-methylbenzyl)oxy)benzaldehyde involves a Williamson ether synthesis between 3-methyl-2-hydroxybenzaldehyde and 2-methylbenzyl bromide (or chloride) under basic conditions :
Reaction Conditions:
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Base: Potassium carbonate ()
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Solvent: Dimethylformamide (DMF)
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Temperature: Reflux (80–100°C)
Optimization Strategies
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Continuous Flow Reactors: Enhance scalability and safety by minimizing exposure to volatile intermediates .
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Purification: Column chromatography over silica gel with ethyl acetate/hexane eluents achieves >95% purity .
Reactivity and Functionalization
Aldehyde Group Transformations
The aldehyde functional group participates in diverse reactions:
Oxidation
Using tert-butyl hydroperoxide (TBHP) and copper(I) iodide () in acetonitrile at 70°C, the aldehyde oxidizes to the corresponding carboxylic acid :
Applications: Carboxylic acid derivatives serve as precursors for esters and amides in drug synthesis .
Reduction
Sodium borohydride () in methanol reduces the aldehyde to a primary alcohol:
Utility: Alcohol intermediates are pivotal in fragrance and polymer industries .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes halogenation and nitration:
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Bromination: in acetic acid yields mono- or di-brominated products.
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Nitration: introduces nitro groups at the para position relative to electron-donating substituents .
Applications in Organic Synthesis
Heterocycle Construction
3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde is a key intermediate in synthesizing benzodioxepinones and benzoxazecinones via tandem oxidation-iodolactonization :
Case Study: In a 2024 ACS Omega publication, analogous aldehydes were converted to iodolactones, which were further functionalized into thiocyanates, azides, and triazoles .
Biologically Active Derivatives
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Anticancer Agents: Benzaldehyde derivatives exhibit cytotoxicity against cancer cell lines by inhibiting tubulin polymerization .
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Antimicrobials: Ether-linked benzaldehydes disrupt microbial cell membranes, showing efficacy against Staphylococcus aureus .
Comparative Analysis with Structural Analogs
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